Beclometasone Dipropionate Active Metabolite (17-BMP) GR Binding Affinity Versus Dexamethasone
Beclometasone dipropionate functions as a pro-drug requiring esterase activation to its active metabolite, beclometasone-17-monopropionate (17-BMP). In vitro binding studies demonstrate that 17-BMP exhibits glucocorticoid receptor binding affinity approximately 13 times greater than dexamethasone and 25 times greater than the parent BDP compound [1]. This substantial activation ratio has implications for in vitro experimental design where BDP itself may show minimal activity in cell-based assays lacking esterase expression [2].
| Evidence Dimension | Glucocorticoid receptor binding affinity (relative to dexamethasone) |
|---|---|
| Target Compound Data | BDP active metabolite (17-BMP): ~13× dexamethasone binding affinity |
| Comparator Or Baseline | Dexamethasone: 1× (reference standard) |
| Quantified Difference | 17-BMP exhibits approximately 13-fold higher GR binding affinity than dexamethasone |
| Conditions | In vitro human glucocorticoid receptor binding assay |
Why This Matters
Researchers using BDP in cell-based assays must account for esterase-dependent activation, as parent BDP has weak intrinsic activity, requiring either pre-activation or use of esterase-expressing cellular systems.
- [1] DrugBank. Beclomethasone dipropionate (DB00394). Pharmacodynamics: 17-BMP exhibits approximately 13× binding affinity of dexamethasone and 25× that of BDP. View Source
- [2] RxReasoner. Beclometasone dipropionate: weak glucocorticoid receptor binding affinity; hydrolysed via esterase enzymes to active metabolite beclometasone-17-monopropionate. View Source
